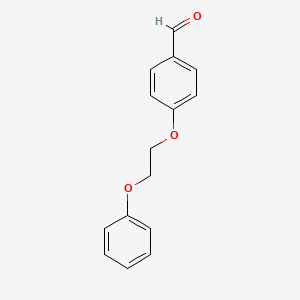

4-(2-Phenoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541897 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103660-61-3 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Derivatization Reactions of 4 2 Phenoxyethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in 4-(2-phenoxyethoxy)benzaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is harnessed in numerous condensation and cyclization reactions.

Condensation reactions involving the aldehyde group are a cornerstone for constructing larger molecules with conjugated systems. These reactions are fundamental in synthesizing compounds with specific electronic and optical properties.

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of this compound, it reacts with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding chalcone (B49325). The resulting chalcone possesses an extended π-system, which is a key structural feature for various applications.

Reaction Scheme: this compound + Acetophenone → (2E)-1-phenyl-3-[4-(2-phenoxyethoxy)phenyl]prop-2-en-1-one

This reaction extends the conjugation of the molecule, significantly influencing its electronic and photophysical properties.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. nih.gov The reaction of this compound with a primary amine, often catalyzed by a few drops of acid, results in the formation of a C=N double bond, known as an azomethine group. nih.gov This reaction is typically a reversible process and is driven to completion by the removal of water.

The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates to form the stable Schiff base. The resulting imine is a versatile intermediate for the synthesis of other compounds, such as secondary amines, through reduction.

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives. The specific amine used will influence the properties of the resulting imine.

Table 1: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Resulting Schiff Base (IUPAC Name) |

| Aniline (B41778) | N-phenyl-1-[4-(2-phenoxyethoxy)phenyl]methanimine |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1-[4-(2-phenoxyethoxy)phenyl]methanimine |

| 2-Aminophenol | 2-({[4-(2-phenoxyethoxy)phenyl]methylidene}amino)phenol |

This table presents hypothetical examples based on common Schiff base syntheses.

The reaction of this compound with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate, yields the corresponding semicarbazone. This reaction is another example of a condensation reaction involving the aldehyde group. The nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative, followed by dehydration to form the semicarbazone.

This reaction is highly efficient and results in a stable, crystalline product. The formation of the semicarbazone introduces additional nitrogen and oxygen atoms, which can act as hydrogen bond donors and acceptors, influencing the molecule's solid-state packing and solubility.

Reaction Scheme: this compound + Semicarbazide → 2-{[4-(2-phenoxyethoxy)phenyl]methylidene}hydrazine-1-carboxamide

The aldehyde functionality of this compound can also participate in cyclization and macrocyclization reactions, leading to the formation of complex, large-ring structures.

Calixarenes are macrocyclic compounds formed by the condensation of a phenol (B47542) with an aldehyde, typically formaldehyde. However, substituted benzaldehydes like this compound can also be incorporated into calixarene-like structures. In these reactions, the aldehyde acts as a linker between phenolic units.

The synthesis of such macrocycles is typically carried out under acid- or base-catalyzed conditions. The reaction of this compound with a suitable phenol, such as p-tert-butylphenol, would lead to the formation of a calixarene (B151959) analogue where the methylene (B1212753) bridges are replaced by phenyl-substituted methine bridges. The phenoxyethoxy substituent would then be appended to these bridging units, providing a flexible side chain that can influence the solubility and guest-binding properties of the resulting macrocycle.

The integration of this compound into calixarene architectures allows for the creation of host molecules with deep cavities and specific recognition sites, driven by the unique structural features of the starting aldehyde.

Cyclization and Macrocyclization Reactions

Derivatization of Phthalocyanine (B1677752) Systems

This compound serves as a crucial precursor in the synthesis of functionalized phthalonitriles, which are the building blocks for phthalocyanine macrocycles. Phthalocyanines are large, aromatic, and intensely colored molecules with diverse applications in areas such as dyes, pigments, chemical sensors, and photodynamic therapy. nih.govnih.gov

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. omu.edu.tr By incorporating the 4-(2-phenoxyethoxy) moiety onto a phthalonitrile scaffold, the resulting phthalocyanine can be endowed with specific properties, such as improved solubility or modified electronic characteristics.

A common synthetic route to these functionalized phthalonitriles involves the reaction of a nitro-substituted phthalonitrile with a corresponding hydroxyl compound in the presence of a base. For instance, 4-nitrophthalonitrile (B195368) can be reacted with a hydroxyl-containing phenoxyethoxy derivative to yield the desired ether-linked phthalonitrile. omu.edu.trnih.gov The aldehyde group of this compound can be introduced before or after the formation of the phthalonitrile ring system. For example, a related compound, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, was synthesized from 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde and 4-nitrophthalonitrile. omu.edu.trmjcce.org.mk This aldehyde-functionalized phthalonitrile is a key intermediate for creating more complex phthalocyanine-based structures. omu.edu.tr

Positively charged phthalocyanines, which have shown promise in photodynamic cancer therapy, can be synthesized in a multi-step process starting from 4-nitrophthalonitrile. nih.gov While not directly using this compound, the methodologies employed could be adapted to incorporate this specific substituent. The introduction of different length alkyl chains has been shown to influence the hydrophilic-lipophilic balance of the resulting phthalocyanines. nih.gov

| Starting Materials | Product | Reaction Conditions | Reference |

| 4-nitrophthalonitrile, 2/3-methoxyphenol | 4-(2-methoxyphenoxy)phthalonitrile, 4-(3-methoxyphenoxy)phthalonitrile | K₂CO₃, DMF, 353–363 K | nih.gov |

| 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde, 4-nitrophthalonitrile | 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile | K₂CO₃, DMF, 60 °C | omu.edu.trmjcce.org.mk |

| 4-nitrophthalonitrile, various diols | Positively charged phthalocyanines | Multi-step synthesis | nih.gov |

| 3-nitrophthalonitrile, 2-chloroethanol | 4-(2-Chloroethoxy)phthalonitrile | Dry dimethylformamide | nih.gov |

| 4,4'-dichlorodiphenyl sulfone, 4-nitrophthalonitrile | Oligomeric Polyarylether Sulfone Phthalonitrile Monomer | 110-165°C | google.com |

Modifications and Substitutions on the Aryl and Ethoxy Moieties

The aryl rings and the ethoxy bridge of this compound present opportunities for further chemical modification, allowing for the fine-tuning of the molecule's properties.

The introduction of additional phenolic or alkoxy groups onto the aromatic rings of this compound can be achieved through various synthetic strategies. These substitutions can significantly impact the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

One common approach involves the use of starting materials that already contain the desired substituents. For example, derivatives of 4-hydroxybenzaldehyde (B117250) with methoxy (B1213986) groups can be used to synthesize more complex ethers. researchgate.net The Williamson ether synthesis is a widely used method for this purpose, where a phenoxide is reacted with an alkyl halide. orientjchem.org

For instance, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxybenzaldehyde derivatives and phenacyl bromide derivatives. orientjchem.org This methodology could be adapted to introduce additional alkoxy groups onto the phenoxy ring of this compound by starting with a suitably substituted phenol. The synthesis of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile has been reported, demonstrating the feasibility of introducing methoxy groups onto the phenoxy ring. nih.gov

Furthermore, processes for the production of 4-hydroxybenzaldehyde derivatives from p-cresol (B1678582) derivatives are well-established and can provide precursors for the synthesis of various substituted benzaldehydes. epo.orggoogle.com These precursors can then be used to construct more complex ether linkages.

| Starting Materials | Product | Reaction Type | Reference |

| 4-hydroxy-benzaldehyde derivatives, phenacyl bromide derivatives | 4-phenacyloxy benzaldehyde derivatives | Williamson ether synthesis | researchgate.netorientjchem.org |

| p-cresol derivatives | 4-hydroxybenzaldehyde derivatives | Oxidation | epo.orggoogle.com |

| 2-aminothiophenol, 2,4-dihydroxybenzaldehyde (B120756) | 2-(2,4-(dihydroxyl) phenyl) benzothiazole | Condensation | nih.gov |

Modifying the length of the alkyl chain in the ether linkage of this compound can influence the molecule's flexibility, solubility, and steric hindrance. This can be achieved by using different α,ω-dihaloalkanes or by reacting 4-hydroxybenzaldehyde with alcohols of varying chain lengths in the presence of a suitable coupling agent.

The synthesis of alkoxy-substituted benzaldehyde derivatives with varying chain lengths has been reported. researchgate.net For example, a series of 4-alkoxybenzylidine derivatives were synthesized, indicating the feasibility of modifying the ether linkage. researchgate.net Similarly, the synthesis of positively charged phthalocyanines involved the use of alkyl chains of different lengths to modulate the hydrophilic versus lipophilic character of the final compounds. nih.gov This principle can be directly applied to the synthesis of 4-(alkoxy)benzaldehyde analogs with varying ether chain lengths.

The synthesis of 4-alkyl substituted phenyl beta-aldehyde ketone derivatives has also been explored, where the introduction of different alkyl substituents on the phenyl ring was shown to affect the biological activity of the compounds. nih.gov While this study focused on direct alkyl substitution on the ring, the synthetic strategies could be adapted to vary the length of an alkoxy chain.

Synthesis of Phenyl Dimer Analogs and Extended Conjugated Systems

The aldehyde functionality of this compound is a versatile handle for the construction of larger, conjugated systems, including phenyl dimer analogs like biphenyls and stilbenes. These extended π-systems are of interest for their potential applications in materials science and medicinal chemistry.

The Suzuki cross-coupling reaction is a powerful tool for the synthesis of unsymmetrical biaryls. orgsyn.org For example, 4-biphenylcarboxaldehyde can be synthesized from 4-bromobenzaldehyde (B125591) and benzeneboronic acid. orgsyn.org This methodology could be applied to a brominated derivative of this compound to create biphenyl (B1667301) analogs. Friedel-Crafts reactions also offer a route to biphenyl derivatives. nih.gov

Stilbene (B7821643) derivatives can be synthesized through various methods, including the Wittig-Horner and Perkin reactions. researchgate.netnih.govwiley-vch.de The Wittig reaction, for instance, involves the reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene. wiley-vch.de By reacting this compound with an appropriate benzylphosphonium salt, the corresponding stilbene derivative can be obtained. The Horner-Wadsworth-Emmons reaction is another valuable method for stereoselective alkene synthesis. nih.gov

The synthesis of 4-(4-formylphenoxy)benzaldehyde, a dimer of 4-hydroxybenzaldehyde, has been reported through the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde. google.com This demonstrates the feasibility of creating extended structures through ether linkages.

| Reaction Type | Starting Material Example | Product Example | Reference |

| Suzuki Cross-Coupling | 4-bromobenzaldehyde, benzeneboronic acid | 4-biphenylcarboxaldehyde | orgsyn.org |

| Wittig-Horner Reaction | Phosphonium salt, aldehyde | trans-stilbene derivatives | nih.gov |

| Perkin Reaction | Phenyl acetic acid, aldehyde | Stilbene derivatives | researchgate.net |

| Etherification | 4-hydroxybenzaldehyde, 4-fluorobenzaldehyde | 4-(4-formylphenoxy)benzaldehyde | google.com |

V. Computational Chemistry and Theoretical Investigations of 4 2 Phenoxyethoxy Benzaldehyde Systems

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

These calculations focus on the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and electronic characteristics of molecules. For 4-(2-Phenoxyethoxy)benzaldehyde, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable geometric configuration (the structure at its lowest energy state). researchgate.netnih.gov This optimization process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar benzaldehyde (B42025) derivatives reveal the planarity of the benzene (B151609) ring and the specific orientations of the substituent groups. researchgate.netprinceton.edu

Beyond geometry, DFT is used to calculate key electronic properties. The molecular electrostatic potential (MEP) surface is a valuable descriptor that maps the electron density of the molecule, revealing its reactive sites. mdpi.comacadpubl.eu The MEP surface for a molecule like this compound would typically show negative potential (electron-rich regions, susceptible to electrophilic attack) around the oxygen atoms of the carbonyl and ether groups, while positive potential (electron-poor regions, susceptible to nucleophilic attack) would be concentrated around the hydrogen atoms, particularly the aldehydic proton. mdpi.comacadpubl.eu

Table 1: Representative Calculated Geometrical Parameters for Benzaldehyde Derivatives Using DFT Note: This table presents typical data obtained for related benzaldehyde structures from DFT calculations, illustrating the expected parameters for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Benzene Ring | ||

| C-C | 1.38 - 1.40 | 118 - 122 |

| C-H | ~1.08 | - |

| Aldehyde Group | ||

| C=O | ~1.21 | - |

| C-C(aldehyde) | ~1.48 | - |

| C-C-H | ~121 | - |

| O=C-C | ~124 | - |

| Ether Linkage | ||

| C-O | ~1.37 | - |

| O-C | ~1.43 | - |

| C-O-C | ~118 | - |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. acadpubl.euyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eunih.gov A smaller gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the phenoxyethoxy moiety and the benzene ring, which are electron-rich, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde group. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Benzaldehyde Derivatives Note: This table shows typical energy values derived from DFT calculations for analogous molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -5.5 | Highest Occupied Molecular Orbital (Electron Donating Capacity) |

| LUMO | -2.0 to -1.0 | Lowest Unoccupied Molecular Orbital (Electron Accepting Capacity) |

| Energy Gap (ΔE) | 4.0 to 5.0 | LUMO - HOMO (Indicator of Chemical Reactivity) |

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. nih.gov

Using methodologies like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Recent advancements have also incorporated machine learning and deep learning algorithms, trained on large datasets of experimental spectra, to refine these predictions and achieve high accuracy (mean absolute error < 0.10 ppm for ¹H shifts). nih.govnih.gov Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecule's structure.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the expected chemical environment of each nucleus. Actual values would be determined by specific DFT/GIAO calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 9.9 | 190 - 192 |

| Benzene Ring (attached to CHO) | 7.8 - 7.9 (ortho to CHO) | 163 - 165 (C-O) |

| 7.0 - 7.1 (ortho to OCH₂) | 131 - 133 (C-CHO) | |

| 130 - 132 (CH, ortho to CHO) | ||

| 114 - 116 (CH, ortho to OCH₂) | ||

| Ethoxy Bridge (-OCH₂CH₂O-) | ~4.2 - 4.4 | ~68 - 70 |

| Phenoxy Ring | 7.2 - 7.4 (para-H) | 157 - 159 (C-O) |

| 6.9 - 7.1 (ortho, meta-H) | 129 - 131 (CH, meta) | |

| 121 - 123 (CH, para) | ||

| 114 - 116 (CH, ortho) |

Electronic Structure and Energetic Calculations

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate how a molecule interacts with other chemical species, including biological macromolecules like proteins or DNA.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as an enzyme's active site. nih.govnih.gov This method is crucial for understanding molecular recognition, which is driven by a combination of weak, non-covalent interactions. nih.gov

For this compound, docking studies could be performed to investigate its potential as an inhibitor for a specific enzyme target. The simulation would place the molecule into the receptor's binding pocket and calculate a scoring function, often expressed as a binding energy (in kcal/mol), to estimate the strength of the interaction. researchgate.net The analysis would identify key interactions, such as:

Hydrogen Bonds: The carbonyl oxygen and ether oxygens could act as hydrogen bond acceptors with amino acid residues like Arginine, Serine, or Tyrosine. researchgate.net

Hydrophobic Interactions: The two aromatic rings would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues like Phenylalanine, Leucine, or Tryptophan. nih.gov

These studies provide a structural basis for a molecule's biological activity and can guide the design of more potent and selective derivatives. nih.govnih.gov

Table 4: Representative Molecular Docking Results for a Ligand in an Enzyme Active Site Note: This table illustrates the typical output of a molecular docking study, showing the types of interactions and key residues involved for a hypothetical complex with this compound.

| Interaction Type | Potential Interacting Group on Ligand | Key Amino Acid Residues (Hypothetical) | Binding Energy (kcal/mol) |

| Hydrogen Bonding | Aldehyde Carbonyl (C=O) | Arg-120, Tyr-151 | -7.5 to -9.5 |

| Hydrogen Bonding | Ether Oxygens (-O-) | Ser-210 | |

| π-π Stacking | Benzaldehyde Ring | Phe-205, Trp-86 | |

| Hydrophobic | Phenoxy Ring | Leu-90, Val-116 |

Pharmacophore Modeling and Ligand-Target Interaction Prediction (from a chemical binding perspective)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is instrumental in virtual screening and the design of new, potent ligands.

In the context of designing inhibitors for targets like Plasmodium falciparum Hsp90 (PfHsp90), a crucial protein for the malaria parasite's survival, pharmacophore models are developed based on the structures of known active inhibitors. nih.gov A typical pharmacophore model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.govnih.gov For instance, a study on PfHsp90 inhibitors generated a pharmacophore model (DHHRR) comprising one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov This model was then used to screen compound databases to find new potential inhibitors. nih.gov

The process involves several key steps:

Generation of Pharmacophore Models: Based on a set of known active and inactive compounds, several pharmacophore models are generated. These models are then scored and ranked based on various parameters. nih.gov

Virtual Screening: The best pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the defined features.

Molecular Docking: The hits from virtual screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. This helps in refining the list of potential candidates. nih.govnih.gov

Binding Affinity Prediction: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energies, providing a more accurate estimation of the ligand-target interaction. nih.gov

Through such in silico methods, novel chemical scaffolds can be identified that exhibit desired biological activities, serving as valuable starting points for the development of new therapeutic agents. nih.gov The superimposition of identified hit compounds onto the pharmacophore model helps to validate their potential as effective binders for the target protein. nih.gov

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are fundamental to understanding how the molecular structure of a compound influences its physical, chemical, and biological properties. For this compound, these studies are crucial for tailoring its characteristics for specific applications, such as in photophysics and non-linear optics.

Correlation of Molecular Structure with Photophysical Behavior

The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its electronic structure. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the UV-Vis absorption spectra of molecules. researchgate.net

For derivatives of benzaldehyde, theoretical investigations can calculate the maximum absorption wavelength (λmax) in different solvents, providing insights into solvatochromic effects. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical in understanding the electronic transitions. The energy gap between HOMO and LUMO dictates the photophysical behavior of the molecule. Natural Bond Orbital (NBO) analysis further elucidates charge transfer, conjugative interactions, and the delocalization of electron density, which are all key to a molecule's photophysical properties. researchgate.net

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemical methods are used to calculate the first (β) and second (γ) hyperpolarizabilities of molecules. mdpi.com

For aldehyde-containing compounds, studies have shown that the presence of electron donor and acceptor groups can significantly enhance NLO properties. researchgate.net Theoretical calculations of dipole moment, polarizability, and first static hyperpolarizability can determine if a molecule is an active NLO material. researchgate.net For instance, the calculated first (β = 5.63 × 10−30 esu) and second (γ = 62.27 × 10−36 esu) hyperpolarizability values for a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) indicated its promise for NLO applications. mdpi.com The comparison of these calculated values with those of known NLO materials, like p-nitroaniline, provides a benchmark for their potential. mdpi.com The investigation of linear optical parameters such as the refractive index and extinction coefficient can also be used to estimate third-order nonlinear optical susceptibility (χ(3)) and the nonlinear refractive index (n2). rsc.org

| Property | Description | Computational Method |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT (e.g., B3LYP/6-311++G) |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response of a molecule. | DFT (e.g., B3LYP/6-311++G) |

| Dipole Moment (µ) | Indicates the overall polarity of the molecule, which influences NLO properties. | DFT |

| Polarizability (α) | Describes the ease with which the electron cloud of a molecule can be distorted by an electric field. | DFT |

In Silico Approaches for Rational Compound Design

In silico approaches have become an indispensable part of modern drug discovery and materials science, enabling the rational design of compounds with desired properties and reducing the time and cost of experimental work. nih.gov These computational workflows often involve a combination of ligand-based and structure-based drug design methods. nih.govnih.gov

The process for rational compound design typically includes:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method correlates the biological activity of a set of molecules with their 3D properties. nih.gov

Molecular Docking: As mentioned earlier, this predicts the preferred orientation of a molecule when bound to a target. nih.gov

Virtual Screening: High-throughput screening of large compound libraries against a biological target. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: Computational models are used to predict the pharmacokinetic properties of a compound, which is crucial for its development as a drug. nih.gov

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of a ligand-target complex over time, helping to validate the stability of the interaction. nih.gov

By applying these sequential in silico methods, researchers can identify promising hit compounds from large databases and suggest modifications to existing scaffolds to enhance their activity and selectivity. nih.gov For example, a computational workflow combining various techniques led to the identification of nine promising compounds as potential HIV-1 non-nucleoside reverse transcriptase inhibitors from an initial set of 52. nih.gov

| Computational Technique | Application in Rational Design |

| Pharmacophore Modeling | Identifies key chemical features for biological activity. nih.gov |

| Molecular Docking | Predicts binding modes and affinities of ligands to targets. nih.gov |

| Virtual Screening | Screens large libraries of compounds for potential hits. nih.gov |

| 3D-QSAR | Relates molecular structure to biological activity quantitatively. nih.gov |

| MD Simulations | Assesses the stability of ligand-protein complexes. nih.gov |

| ADME Prediction | Evaluates drug-likeness and pharmacokinetic properties. nih.gov |

Vi. Applications in Advanced Organic Materials and Chemical Sensing

Role as a Versatile Synthetic Scaffold for Functional Molecules

The aldehyde and phenoxyethoxy moieties of 4-(2-phenoxyethoxy)benzaldehyde provide multiple reaction sites, making it a valuable precursor in the synthesis of a variety of functional organic molecules.

Building Blocks for Complex Organic Synthesis (e.g., Quinolones, other benzaldehyde (B42025) derivatives)

The 4-quinolone ring system is a core structural motif in many antibacterial agents and represents an important target in organic synthesis. vcu.edu The synthesis of quinolone derivatives often involves the cyclization of intermediates derived from aniline (B41778) and β-keto esters. While direct use of this compound in major named quinolone syntheses is not prominently documented in readily available literature, its structural motifs are relevant. Benzaldehyde derivatives are fundamental in various condensation reactions that form the backbone of more complex heterocyclic systems. For instance, the aldehyde group can react with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation, which is a key step in building the carbon framework necessary for subsequent cyclization into quinolone-like structures.

Furthermore, the ether linkage in this compound is stable under many reaction conditions, allowing the aldehyde group to be transformed into other functionalities. This makes it a useful starting material for creating a library of substituted benzaldehyde derivatives with tailored electronic and steric properties. These derivatives can then be employed in the synthesis of various targeted organic molecules. The synthesis of other ether-containing benzaldehyde derivatives, such as 4-phenacyloxy benzaldehyde, has been accomplished through reactions like the Williamson etherification, highlighting the synthetic accessibility of this class of compounds. orientjchem.orgresearchgate.net

| Synthetic Application | Role of this compound Moiety | Potential Products |

| Quinolone Synthesis | Precursor to form key intermediates through condensation reactions. | Substituted quinolone and fluoroquinolone analogues. vcu.edursc.org |

| Benzaldehyde Derivatives | Starting material for further functionalization of the aldehyde group. | Diverse substituted benzaldehydes for various organic syntheses. orientjchem.org |

Components in Supramolecular Assemblies (e.g., Calixarenes for Host-Guest Chemistry)

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Calixarenes, which are macrocyclic compounds formed from the condensation of phenols and aldehydes, are a cornerstone of host-guest chemistry. nih.govnih.govnih.gov They possess a cavity-like structure that can encapsulate smaller guest molecules.

The aldehyde functionality of this compound makes it a suitable component for the synthesis of specific types of calixarenes. orientjchem.org By using this aldehyde in the condensation reaction with a phenol (B47542), such as resorcinol, a calixarene (B151959) with phenoxyethoxy "arms" can be created. These arms can influence the solubility, size, and guest-binding properties of the resulting macrocycle. The ether linkages can provide flexibility and potential coordination sites for metal ions or other guests, expanding the scope of host-guest chemistry. The ability to form such complex structures is fundamental to creating molecular containers, reactors, and sensors. nih.gov

Development of Chemical Sensors and Probes

Activity-Based Sensing for Aldehyde Reactivity (Mechanistic Focus)

Activity-based sensing relies on a specific chemical reaction between the sensor molecule and the analyte to produce a signal. The aldehyde group of this compound is an electrophilic center that can react with various nucleophiles. This reactivity can be harnessed to develop sensors for specific analytes. For example, a probe incorporating this benzaldehyde derivative could be designed to react with a particular biological nucleophile. This reaction would lead to a change in the probe's properties, such as its fluorescence or color, indicating the presence of the analyte. The mechanism would involve the formation of a new covalent bond, making the sensing event highly specific and often irreversible.

Chromogenic and Fluorogenic Sensing Applications

Chromogenic and fluorogenic sensors signal the presence of an analyte through a change in color or fluorescence, respectively. researchgate.netnih.govnih.gov Derivatives of this compound can be incorporated into larger molecular systems designed for such purposes.

For instance, a calixarene synthesized with this compound could act as a host for a specific guest molecule. orientjchem.org The binding of the guest within the calixarene's cavity can alter the electronic environment of the phenoxyethoxy arms. If these arms are further functionalized with chromophoric or fluorophoric groups, this binding event can trigger a noticeable change in the UV-visible absorption or fluorescence emission spectrum. This "turn-on" or "turn-off" signaling mechanism is the basis for many sensitive and selective chemical sensors. The design of such sensors often involves linking the host-guest recognition event to a change in intramolecular charge transfer (ICT) characteristics of the molecule.

| Sensing Application | Principle | Role of this compound Moiety |

| Activity-Based Sensing | Covalent reaction with analyte. | The aldehyde group acts as a reactive site for specific nucleophilic analytes. |

| Chromogenic Sensing | Color change upon analyte binding. researchgate.net | Part of a larger host molecule (e.g., calixarene) where guest binding alters the electronic properties of integrated chromophores. |

| Fluorogenic Sensing | Fluorescence change upon analyte binding. nih.gov | Component of a host system where guest inclusion modulates the fluorescence of attached fluorophores. |

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov Organic molecules with a D-π-A (donor-pi bridge-acceptor) structure are a major focus in the development of NLO materials.

The this compound structure contains elements that are conducive to creating NLO-active molecules. The phenoxy group can act as an electron-donating group (D), while the benzaldehyde moiety, particularly the aldehyde group, can serve as an electron-accepting group (A). The phenyl ring and the ethoxy bridge can be considered part of the π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by light. By modifying the donor and acceptor strengths and extending the π-conjugation, molecules with large hyperpolarizability values (a measure of NLO activity) can be designed. The synthesis of more complex derivatives based on this fundamental D-A structure is a key strategy in the quest for new and efficient NLO materials. nih.gov

Design of Functionalized Organic Compounds with Specific Interaction Profiles

The strategic design of functionalized organic compounds capable of specific molecular interactions is a cornerstone of developing advanced materials and chemical sensors. The compound this compound serves as a versatile scaffold for creating such molecules due to its unique combination of structural features: a reactive aldehyde group, a flexible phenoxyethoxy linker, and an aromatic ring system. These components can be systematically modified to tailor the interaction profile of the resulting functionalized compounds, enabling them to participate in specific non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest recognition.

The aldehyde functionality is a particularly useful chemical handle for introducing a wide variety of other functional groups through well-established chemical transformations. One of the most common and effective methods is the formation of Schiff bases via condensation with primary amines. This reaction allows for the straightforward incorporation of diverse moieties, each capable of imparting specific interaction capabilities to the final molecule.

For instance, the reaction of this compound with different aminophenols can lead to the synthesis of a series of Schiff base ligands. The resulting compounds possess multiple sites for potential interactions: the imine nitrogen and the phenolic hydroxyl group can act as hydrogen bond donors and acceptors, while the multiple aromatic rings can engage in π-π stacking interactions. These features are critical for the recognition of specific analytes or for directing the self-assembly of molecules into ordered supramolecular structures.

A hypothetical series of functionalized compounds derived from this compound is presented below to illustrate this design concept. The interaction profiles of these compounds are predicted based on their molecular structures.

Table 1: Hypothetical Functionalized Derivatives of this compound and Their Predicted Interaction Profiles

| Compound ID | Structure | Functional Group Introduced | Predicted Interaction Profile | Potential Application |

| FPB-01 | Schiff base with 2-aminophenol | Imine, Phenolic -OH | Hydrogen bonding, π-π stacking | Metal ion sensing, Supramolecular assembly |

| FPB-02 | Schiff base with 4-amino-1-naphthol | Extended aromatic system, Imine, Phenolic -OH | Strong π-π stacking, Hydrogen bonding | Anion recognition, Fluorescent sensing |

| FPB-03 | Hydrazone with dansyl hydrazine | Dansyl fluorophore, Hydrazone linker | Fluorescence resonance energy transfer (FRET), Hydrogen bonding | Fluorescent turn-on/off sensing |

| FPB-04 | Calix rsc.orgarene derivative | Macrocyclic cavity | Host-guest chemistry, Cation binding | Molecular encapsulation, Ion-selective electrodes |

The design of these molecules is guided by established principles of supramolecular chemistry. For example, in FPB-01 and FPB-02 , the introduction of a phenolic hydroxyl group ortho to the imine bond can create a chelation site for metal ions. The specific geometry and electronic properties of this binding pocket can be fine-tuned by the choice of the aminophenol, leading to selectivity for different metal ions.

In the case of FPB-03 , the incorporation of a dansyl fluorophore through a hydrazone linkage is a well-known strategy for creating fluorescent chemosensors. The interaction of an analyte with the recognition moiety (derived from the this compound part) can modulate the fluorescence emission of the dansyl group through mechanisms such as photoinduced electron transfer (PET) or FRET, providing a detectable signal.

The design of FPB-04 represents a more complex approach where the this compound unit is attached to a larger macrocyclic host, such as a calixarene. The phenoxyethoxy linker provides flexibility, allowing the benzaldehyde unit to act as a gate or a recognition site at the entrance of the calixarene cavity. Such molecules can exhibit highly specific binding for small organic molecules or ions, driven by the complementary size, shape, and chemical nature of the guest and the host cavity.

Detailed research into the synthesis and characterization of such compounds would involve spectroscopic analysis to confirm their structures and various binding studies (e.g., UV-Vis titration, fluorescence spectroscopy, NMR titration) to quantify their interaction profiles with target analytes. The findings from these studies would provide valuable data for optimizing the molecular design for specific applications in chemical sensing and advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Phenoxyethoxy)benzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification. A key route involves reacting 4-hydroxybenzaldehyde with 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), temperature (80–100°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) yields >85% purity.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- ¹H/¹³C-NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and ether-linked phenoxyethoxy group (δ ~4.2–4.4 ppm for –O–CH₂–CH₂–O–) .

- FT-IR : Identify the carbonyl stretch (C=O, ~1690–1710 cm⁻¹) and ether C–O–C (1250–1150 cm⁻¹) .

- X-ray crystallography (if single crystals are obtained): Resolve bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles between aromatic rings .

Q. How is this compound used in analytical chemistry applications?

- Methodology : Its aldehyde group facilitates derivatization for HPLC/UV detection. For example, it reacts with amines (e.g., methoxyamine) under acidic conditions to form Schiff bases, enabling quantification of amine-containing analytes . Optimize derivatization pH (3–5), temperature (60°C), and reaction time (30–60 min).

Advanced Research Questions

Q. What crystallographic insights reveal the molecular conformation and packing of this compound?

- Crystal System : Monoclinic (space group C2) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 15.309 Å |

| b | 4.565 Å |

| c | 11.833 Å |

| β | 113.25° |

- Intermolecular Interactions : Weak C–H···O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) stabilize the lattice .

Q. How does this compound participate in supramolecular chemistry?

- Methodology : The aldehyde group enables [2+2] or [2+3] condensations with polyamines (e.g., ethylenediamine) to form macrocycles or cages . Reaction conditions: ethanol solvent, 70°C, 48 hours. Monitor progress via LC-MS and characterize products by MALDI-TOF.

Q. What mechanistic pathways govern the etherification reaction during synthesis?

- Methodology : The reaction proceeds via SN2 mechanism, where the phenoxyethyl group attacks the deprotonated hydroxyl of 4-hydroxybenzaldehyde. Base choice (e.g., K₂CO₃ vs. NaOH) affects reaction rate due to varying nucleophilicity. DFT calculations (B3LYP/6-31G*) model transition states and activation energies .

Q. How do substituents on the benzaldehyde core influence thermodynamic stability?

- Methodology : Compare thermal stability (TGA/DSC) of derivatives. Electron-donating groups (e.g., –OCH₃) increase stability via resonance, while bulky substituents (e.g., t-butoxy) reduce melting points due to hindered packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.